molecular formula C23H25NO5 B2653976 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide CAS No. 2035003-39-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide

Cat. No.: B2653976
CAS No.: 2035003-39-3
M. Wt: 395.455
InChI Key: CFSRPTYXMLNQFQ-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Characterization

Compounds with structural similarities to the specified acrylamide have been utilized in the synthesis of novel monomers and polymers. For example, novel acrylate monomers synthesized for antimicrobial applications demonstrate the versatility of acrylamide derivatives in creating functional materials with potential biomedical applications. These monomers were polymerized, and the resulting polymers exhibited moderate to good antibacterial and antifungal activities, highlighting their potential in developing antimicrobial coatings or materials (Saraei et al., 2016).

Antimicrobial Activity

The research on acrylamide derivatives extends to their antimicrobial properties. For instance, polymers synthesized from acrylamide and its derivatives have been evaluated for their antibacterial and antifungal activities. These studies underline the importance of structural modifications in enhancing the antimicrobial efficacy of acrylamide-based compounds, offering insights into designing new antimicrobial agents (Saraei et al., 2016).

Material Science Applications

Acrylamide derivatives have been explored for their potential in material science, particularly in creating novel hydrogels and polymers with specific properties. For example, starch-based biodegradable hydrogels incorporating acrylamide and acrylic acid demonstrate the potential for drug delivery systems. These hydrogels' design and preparation focus on biodegradability and the controlled release of drugs, showcasing the broad applicability of acrylamide derivatives in biomedical engineering (Elvira et al., 2002).

Biochemical and Environmental Applications

Further extending the utility of acrylamide derivatives, research has also delved into their biochemical and environmental applications. The immobilization of enzymes on acrylamide-based supports for the conversion of pollutants to less harmful substances illustrates the role of these compounds in environmental biotechnology. Such applications point towards the use of acrylamide derivatives in creating more efficient and environmentally friendly catalytic systems (Walters et al., 1982).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(9-7-17-6-8-20-21(14-17)29-16-28-20)24-15-23(26,18-4-2-1-3-5-18)19-10-12-27-13-11-19/h1-9,14,19,26H,10-13,15-16H2,(H,24,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSRPTYXMLNQFQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.